Cas no 693285-67-5 ([5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID)

[5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID is a boronic acid derivative featuring an isopropyl-substituted indazole core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid functional group enables efficient palladium-catalyzed aryl-aryl bond formation. The isopropyl group enhances steric and electronic properties, potentially improving selectivity in coupling reactions. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The indazole scaffold further contributes to its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. Proper storage under inert conditions is recommended to maintain reactivity.
[5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID structure
693285-67-5 structure
Product Name:[5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID
CAS No:693285-67-5
MF:C10H13BN2O2
MW:204.033422231674
CID:973459
PubChem ID:57358541
Update Time:2025-05-20

[5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID Chemical and Physical Properties

Names and Identifiers

    • [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID
    • (5-propan-2-yl-1H-indazol-4-yl)boronic acid
    • 5-isopropyl-1h-indazole-4-boronic acid
    • SCHEMBL61091
    • SLMLUFUKPXLFCW-UHFFFAOYSA-N
    • [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid
    • 5-isopropylindazole-4-boronic acid
    • [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL]BORONICACID
    • DTXSID80724136
    • boronic acid,(5-(1-methylethyl)-1h-indazol-4-yl)-
    • FT-0750316
    • (5-Isopropyl-1H-indazol-4-yl)boronicacid
    • 693285-67-5
    • CS-0133170
    • (5-Isopropyl-1H-indazol-4-yl)boronic acid
    • DB-074158
    • [5-(1-methylethyl)-1H-indazol-4-yl]Boronic acid
    • Inchi: 1S/C10H13BN2O2/c1-6(2)7-3-4-9-8(5-12-13-9)10(7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13)
    • InChI Key: SLMLUFUKPXLFCW-UHFFFAOYSA-N
    • SMILES: OB(C1C2C=NNC=2C=CC=1C(C)C)O

Computed Properties

  • Exact Mass: 203.11069
  • Monoisotopic Mass: 204.1070078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • PSA: 69.14
  • LogP: 0.36610

[5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID Pricemore >>

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Additional information on [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID

[5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID: A Comprehensive Overview

The compound with CAS No. 693285-67-5, commonly referred to as [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID, has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of indazole, a heterocyclic aromatic compound, and its boronic acid functionality makes it highly versatile for various applications. Recent advancements in synthetic methodologies and material engineering have further highlighted its potential in drug discovery, optoelectronic devices, and advanced materials.

Indazoles are a class of heterocyclic compounds characterized by a fused benzene ring and an imidazole ring. The indazole framework has been extensively studied due to its unique electronic properties and structural flexibility. The 5-(1-methylethyl) substituent in this compound introduces steric bulk and modulates the electronic environment of the indazole ring, making it suitable for specific chemical reactions. The boronic acid group (-B(OH)₂) is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the construction of complex molecular architectures.

Recent studies have demonstrated the utility of [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID in the synthesis of advanced materials. For instance, researchers have employed this compound as a building block for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit exceptional stability and porosity, making them promising candidates for gas storage and catalysis applications. The ability to functionalize the indazole core with diverse substituents further enhances its versatility in materials design.

In the realm of drug discovery, this compound has been explored as a potential lead molecule for developing novel therapeutics. The indazole scaffold is known to exhibit bioactivity across various pharmacological targets, including kinase inhibitors and anti-inflammatory agents. The boronic acid group facilitates the incorporation of this compound into larger molecular structures, enabling the creation of bioactive molecules with enhanced potency and selectivity.

From a synthetic perspective, the preparation of [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the 1-methylethyl group at the 5-position of the indazole ring is typically achieved through Friedel-Crafts alkylation or related methods. Subsequent functionalization with the boronic acid group requires precise control over reaction conditions to ensure high yields and purity.

Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers have explored environmentally friendly reaction conditions, such as microwave-assisted synthesis and catalytic hydrogenation, to minimize waste and improve efficiency. These developments underscore the growing emphasis on sustainable practices in chemical manufacturing.

The application of [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID extends beyond traditional chemical synthesis into emerging fields such as nanotechnology and energy storage. For example, its use as a precursor for synthesizing metal-organic frameworks (MOFs) has shown promise in creating high-capacity battery electrodes and hydrogen storage materials.

In conclusion, [5-(1-METHYLETHYL)-1H-INDAZOL-4-YL] BORONIC ACID stands as a testament to the ingenuity of modern chemical research. Its unique structure, versatile functionality, and wide-ranging applications make it a valuable tool for scientists across multiple disciplines. As research continues to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.

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